molecular formula C22H26N2O7S2 B2887723 diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 892855-60-6

diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2887723
M. Wt: 494.58
InChI Key: QRCZMCYKWLWLLB-UHFFFAOYSA-N
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Description

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of similar compounds involves a pyridine ring, which is a six-membered heterocyclic scaffold . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a ring cleavage methodology reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on the functional groups introduced into the pyridine scaffold .

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound that has been utilized in various chemical syntheses. For instance, Tominaga et al. (1992) demonstrated its use in the synthesis of 2-aminoindolizine and related compounds through a formal [3 + 3] cycloaddition reaction (Tominaga, Ueda, Ogata, & Kohra, 1992). Similarly, Ahmed (2002) used a derivative of this compound as a starting material for constructing heterocyclic systems like pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines (Ahmed, 2002).

Crystallography and Molecular Structure

The molecular structure and crystallography of derivatives of this compound have been studied to understand its properties better. For example, Armas et al. (2003) described the crystal structure of a related compound, highlighting its planar thieno[2,3-b]pyridine moiety (Armas, Peeters, Blaton, Ranter, Navarro, Solano, Reyes, & Rodríguez, 2003).

Applications in Biochemical and Pharmaceutical Research

This compound and its derivatives have shown potential in biochemical and pharmaceutical research. For instance, Lee et al. (2020) developed a fluorescent probe based on a derivative for detecting H2S in serum (Lee, Sung, Lee, & Han, 2020). Ajani et al. (2012) synthesized N,N-diethyl-substituted amido derivatives with antibacterial activity (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012). Also, Alsaedi, Farghaly, & Shaaban (2019) synthesized novel sulfone derivatives with antimicrobial properties (Alsaedi, Farghaly, & Shaaban, 2019).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

diethyl 2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7S2/c1-3-30-21(26)19-16-10-12-24(22(27)31-4-2)14-17(16)32-20(19)23-18(25)11-13-33(28,29)15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCZMCYKWLWLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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